

A Comparative Crystallographic Analysis of (Z)- and (E)-1,2-Diiodoethylene

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Compound of Interest

Compound Name: 1,2-Diiodoethylene

Cat. No.: B1657968

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A detailed examination of the structural nuances between the cis and trans isomers of **1,2-diiodoethylene** reveals key differences in their molecular geometry and crystal packing, providing valuable insights for researchers in materials science and drug development.

The geometric isomers of **1,2-diiodoethylene**, (Z)-**1,2-diiodoethylene** (cis) and (E)-**1,2-diiodoethylene** (trans), exhibit distinct three-dimensional structures that influence their physical and chemical properties. A comprehensive analysis of their crystal structures, determined by single-crystal X-ray diffraction, highlights these differences. This guide presents a comparative overview of their key crystallographic parameters and outlines the experimental protocol for such an analysis.

Comparative Crystallographic Data

The following table summarizes the essential bond lengths, bond angles, and torsion angles for the (Z) and (E) isomers of **1,2-diiodoethylene**, derived from their respective Crystallographic Information Files (CIFs).

Parameter	(Z)-1,2-Diiodoethylene	(E)-1,2-Diiodoethylene
Bond Lengths (Å)		
C1=C2	1.338(1)	1.355(1)
C1-I1	2.095(7)	2.091(7)
C2-I2	2.095(7)	2.091(7)
Bond Angles (°)		
I1-C1=C2	122.2(5)	121.8(5)
I2-C2=C1	122.2(5)	121.8(5)
Torsion Angle (°)		
I1-C1=C2-I2	0.0	180.0

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of **1,2-diiodoethylene** derivatives involves a meticulous experimental workflow. The following protocol provides a step-by-step guide for obtaining high-quality crystallographic data for small molecules.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. For **1,2-diiodoethylene** derivatives, which are often solids at room temperature, techniques such as slow evaporation from a suitable solvent (e.g., ethanol, hexane) or sublimation can be employed. Once crystals are grown, a suitable specimen (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method involves adhering the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of an appropriate adhesive, such as epoxy or oil.

Data Collection

The mounted crystal is then placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo K α or Cu K α radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

The data collection process involves:

- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
- **Data Collection Strategy:** Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
- **Data Integration:** The raw diffraction images are processed to measure the intensity of each reflection. This step also involves correcting for various experimental factors, such as background noise and Lorentz and polarization effects.

Structure Solution and Refinement

- **Structure Solution:** The integrated data is used to solve the crystal structure. For small molecules like **1,2-diiodoethylene**, direct methods are typically employed to determine the initial positions of the atoms.
- **Structure Refinement:** The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Analysis and Visualization

The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice. The resulting structure can be visualized using specialized software to illustrate the molecular packing and any significant non-covalent interactions, such as halogen bonding.

Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the X-ray crystallographic analysis, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Relationship between isomers and their structural properties.

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